Methyl paraoxon

Descripción

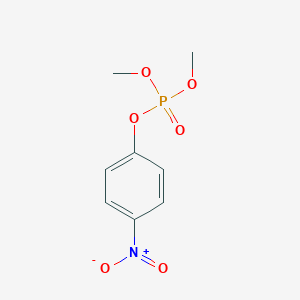

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl (4-nitrophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO6P/c1-13-16(12,14-2)15-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFQDKPJKOLXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037571 | |

| Record name | Methylparaoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950-35-6 | |

| Record name | Paraoxon methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylparaoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl paroxon | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methylparaoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylparaoxon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PARAOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE1A2XL95H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Transformation Pathways of Methyl Paraoxon

Oxidative Formation of Methyl Paraoxon (B1678428) from Methyl Parathion (B1678463)

The transformation from Methyl Parathion to Methyl Paraoxon is fundamentally an oxidative desulfuration process. This conversion happens abiotically in the environment and is also a primary metabolic route mediated by enzymes in living organisms.

In the environment, Methyl Parathion can be transformed into this compound through abiotic processes, primarily driven by oxidative reactions. nih.gov While biodegradation is the main degradation process for Methyl Parathion in water and soil, abiotic factors also contribute to its transformation. nih.govijcmas.com

One significant pathway is indirect photolysis in the atmosphere, where Methyl Parathion is oxidized by photochemically generated oxygen radicals, leading to the formation of this compound. nih.gov In soil and aquatic sediments, certain minerals can facilitate this conversion. For instance, manganese dioxide (MnO₂), a common component of soils, has been shown to degrade Methyl Parathion through both hydrolysis and oxidation processes. nih.gov The oxidation pathway contributes to the formation of this compound. nih.govbeilstein-journals.org Studies have indicated that the efficiency of this degradation is influenced by factors such as the pH of the solution and the concentration of the manganese dioxide. nih.gov However, some research suggests that the formation of this compound in aerobic soil environments is not a major pathway and was not detected in abiotic hydrolysis studies. epa.gov

| Environmental Compartment | Mechanism | Key Factors | Reference |

|---|---|---|---|

| Atmosphere | Indirect Photolysis | Presence of photochemically produced oxygen radicals | nih.gov |

| Soil/Sediment | Oxidation by Minerals | Presence of manganese dioxide (MnO₂), pH, mineral loading | nih.gov |

| Water | Hydrolysis | Primarily leads to p-nitrophenol, not this compound. Formation of this compound is not a significant abiotic hydrolysis product. | epa.gov |

In biological systems, the conversion of phosphorothioate (B77711) organophosphates like Methyl Parathion to their active oxon forms is a well-documented metabolic activation pathway. nih.gov This bioactivation is primarily mediated by the Cytochrome P450 (CYP) monooxygenase system, which is predominantly located in the smooth endoplasmic reticulum of mammalian cells, especially in the liver. nih.govresearchgate.net

The desulfuration reaction involves the replacement of the sulfur atom with an oxygen atom, a process catalyzed by specific CYP enzymes. nih.gov Research using recombinant human P450s has identified the primary enzymes responsible for the activation of Methyl Parathion to this compound. The desulfuration is catalyzed mainly by CYP2B6, followed by CYP2C19 and CYP1A2. nih.gov The kinetic parameters of these enzymatic reactions, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), have been determined, indicating the efficiency and capacity of each enzyme to perform this transformation. nih.gov For example, CYP2B6 exhibits the highest intrinsic clearance for this reaction. nih.gov The presence of these enzymes in various tissues, including the brain, suggests that metabolic activation can occur locally, which may have significant implications. nih.gov

| Enzyme | Kₘ (µM) | Vₘₐₓ (nmol · min⁻¹ · nmol P450⁻¹) | Intrinsic Clearance (Clᵢₙₜ) | Reference |

|---|---|---|---|---|

| CYP1A2 | 1.83 | 0.17 | 0.093 | nih.gov |

| CYP2B6 | 1.58 | 0.57 | 0.361 | nih.gov |

| CYP2C19 | 4.01 | 0.45 | 0.112 | nih.gov |

Laboratory Synthesis Approaches for this compound Research

For research purposes, such as toxicological studies or the development of analytical standards, this compound is prepared through controlled chemical synthesis in a laboratory setting.

The synthesis of this compound (O,O-Dimethyl O-(4-nitrophenyl) phosphate) typically mirrors the general synthesis of organophosphate esters. sigmaaldrich.comnih.gov A common and established method for synthesizing the parent compound, Methyl Parathion, is the Schrader synthesis, which involves the reaction of O,O-dimethylchlorothiophosphate with the sodium salt of p-nitrophenol. chemicalbook.com

A similar strategy can be applied for this compound, where a phosphoryl chloride precursor is reacted with a nitrophenolate. The synthesis generally involves the reaction of dimethyl phosphoryl chloride with sodium 4-nitrophenolate (B89219). This nucleophilic substitution reaction results in the formation of the desired phosphate (B84403) ester, this compound. The reaction conditions, such as solvent and temperature, are controlled to ensure high yield and purity of the final product.

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate reaction mechanisms. nih.gov For mechanistic studies involving this compound, stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), Nitrogen-15 (¹⁵N), or Oxygen-18 (¹⁸O) can be incorporated into its structure.

The synthesis of isotopically labeled this compound would involve using a labeled precursor in the chemical synthesis pathway. For example, to create a ¹³C-labeled version, one could start with ¹³C-labeled methanol (B129727) to synthesize ¹³C-labeled dimethyl phosphoryl chloride. Subsequent reaction with 4-nitrophenolate would yield this compound with ¹³C-labeled methyl groups. researchgate.net These labeled molecules are invaluable for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allowing researchers to follow the transformation and interaction of the compound within biological systems with high precision. rsc.orgnih.gov Such strategies have been widely applied to study the mechanisms of enzyme catalysis and the biosynthesis of natural products. nih.govresearchgate.net

Environmental Behavior and Degradation Mechanisms of Methyl Paraoxon

Abiotic Degradation Pathways

Abiotic degradation refers to the non-biological breakdown of chemical compounds in the environment, primarily through processes like hydrolysis and photolysis. These pathways play a significant role in the environmental fate of methyl paraoxon (B1678428).

Hydrolysis Kinetics and Mechanisms

Hydrolysis is a key abiotic degradation pathway for organophosphate compounds like methyl paraoxon, involving the cleavage of chemical bonds by water.

The rate and products of this compound hydrolysis are significantly influenced by pH nih.govfishersci.cawikipedia.orgcenmed.com. At a pH greater than 10, this compound is primarily hydrolyzed to dimethyl phosphate (B84403) (DMP) as the exclusive product nih.govfishersci.cawikipedia.orgcenmed.com. Conversely, at a pH less than 9, the major hydrolysis product observed is methyl 4-nitrophenyl phosphate (M4NP) nih.govfishersci.cawikipedia.orgcenmed.com. At intermediate pH levels, such as pH 9.1, both M4NP and DMP are observed as hydrolytic products of this compound nih.govcenmed.com. Studies involving catalysts like aminoguanidine (B1677879) imines have shown that at pH 8, M4NP is the predominant product, while at pH 10, DMP is the main product nih.govcenmed.com.

The following table summarizes the pH-dependent hydrolysis products of this compound:

| pH Range | Major Hydrolysis Product(s) |

| pH < 9 | Methyl 4-nitrophenyl phosphate (M4NP) nih.govfishersci.cawikipedia.orgcenmed.com |

| pH > 10 | Dimethyl phosphate (DMP) nih.govfishersci.cawikipedia.orgcenmed.com |

| pH ~ 9.1 | Methyl 4-nitrophenyl phosphate (M4NP) and Dimethyl phosphate (DMP) nih.govcenmed.com |

The hydrolysis of this compound proceeds via a nucleophilic attack mechanism, typically at the phosphorus center fishersci.se. Both hydroxide (B78521) ions (OH-) and water molecules (H2O) can actively participate in this substitution process nih.govcenmed.com. In the absence of catalysts, water alone may lack sufficient nucleophilicity to effectively attack the this compound substrate nih.govcenmed.com. However, the presence of certain catalysts, such as aminoguanidine imines, can dramatically accelerate the hydrolysis rate nih.govfishersci.cawikipedia.orgcenmed.com. These catalysts facilitate nucleophilic attack by forming hydrogen bonds, which stabilize the reaction center in the rate-determining transition state, thereby lowering the activation energy nih.govcenmed.com. This enhancement in decontamination efficiency is attributed to the catalysts promoting the involvement of water and reducing the activation energy of the rate-determining steps nih.govcenmed.com.

Photolytic Transformation Processes

Photolysis, the degradation of compounds by light, is another significant abiotic pathway affecting this compound in the environment.

This compound is known to be formed as an oxidative degradation product of methyl parathion (B1678463) when exposed to UV radiation or sunlight thegoodscentscompany.comwikipedia.orgfishersci.campg.desigmaaldrich.comepa.govnih.govnih.govnih.gov. Once formed, this compound itself can undergo further degradation through photolytic processes, particularly under solar irradiation wikipedia.orgnih.govnih.govnih.gov. Studies on the photocatalytic degradation of methyl parathion have shown that this compound is a primary intermediate that is subsequently degraded wikipedia.orgnih.govnih.govnih.gov. The efficiency of photolysis can vary with environmental conditions; for instance, organophosphorus pesticides like methyl parathion and fenitrothion (B1672510) (and their corresponding oxons) have been found to photolyze more efficiently in ice than in aqueous solutions fishersci.caepa.gov. This unexpected observation is attributed to a concentration effect caused by the freezing of aqueous solutions fishersci.caepa.gov.

During the photocatalytic degradation of methyl parathion, this compound is identified as a primary product wikipedia.orgnih.govnih.govnih.gov. Subsequent degradation of this compound, particularly under photocatalytic conditions, leads to the formation of various products. Key identified organic intermediates include 4-nitrophenol (B140041), which is then transformed into hydroquinone (B1673460) wikipedia.orgnih.gov. Further oxidation of hydroquinone can yield 1,2,4-benzenetriol (B23740) wikipedia.org. Gas chromatography-mass spectrometry (GC-MS) studies have also shown that this aromatic triol can be preferentially converted via an oxidative pathway into 5-hydroxymethyl-5H-furfuran-2-one wikipedia.org. The formation and removal of this compound have been observed during photocatalytic processes of methyl parathion nih.govnih.gov.

Oxidation by Environmental Oxidants

Oxidation plays a significant role in the environmental transformation of organophosphorus pesticides, including the conversion of methyl parathion to this compound, and the subsequent degradation of this compound itself.

Manganese Dioxide Mediated Oxidation

Manganese dioxide (MnO2) is a ubiquitous mineral in soils and aquatic sediments that can mediate the abiotic degradation of organophosphorus pesticides like methyl parathion nih.govtandfonline.com. Studies have shown that methyl parathion can be decomposed by α-MnO2, with removal efficiencies reaching up to 90% within 30 hours, depending on the MnO2 loading and solution pH nih.gov. In this process, this compound is identified as an oxidation product and an intermediate in the degradation pathway of methyl parathion nih.govnih.gov. The transformation of methyl parathion in MnO2-containing systems involves both hydrolysis and oxidation processes nih.govnih.gov. The oxidation of the P=S bond in methyl parathion to a P=O bond results in the formation of this compound beilstein-journals.org. This conversion is a critical step, as this compound is generally more toxic than its parent compound nih.gov.

Role of Hydroxyl Radicals in Degradation

Hydroxyl radicals (•OH) are highly reactive species in the environment that play a significant role in the degradation of organic pollutants, including this compound. In the photocatalytic degradation of methyl parathion, the initial step often involves the oxidation of the P=S bond by hydroxyl radicals, leading to the formation of this compound researchgate.net. Subsequently, a further oxidation reaction occurs at the P-O bond of this compound, which leads to the cleavage of dialkyl phosphates from the aromatic ring, resulting in the formation of 4-nitrophenol and phosphoric acid dimethyl ester researchgate.net. Studies on the degradation of paraoxon (a related organophosphate) by hydroxyl radicals have also shown the cleavage of the O-P bond, yielding p-nitrophenol and O,O-diethyl phosphate mdpi.com. The degradation of methyl parathion by hydroxyl radicals has been verified, with these radicals controlling the degradation pathway nih.gov. Ozone treatment, which can generate hydroxyl radicals, also leads to the formation of this compound as an intermediate from methyl parathion, although trace amounts of this compound can accumulate depending on solution pH capes.gov.br.

Influence of Coexisting Environmental Parameters on Abiotic Degradation

The abiotic degradation of this compound and its precursor, methyl parathion, can be significantly influenced by various coexisting environmental parameters.

Effects of Metal Ions (e.g., Ca2+, Mg2+, Mn2+)

The presence of certain metal ions can impact the abiotic degradation of organophosphorus compounds. Research on the abiotic degradation of methyl parathion by α-MnO2 has shown that coexisting metal ions such as Ca2+, Mg2+, and Mn2+ can markedly weaken the degradation process nih.gov. This suggests that these ions may interfere with the oxidative degradation pathways mediated by manganese dioxide. However, in broader studies concerning the hydrolysis of organophosphorus species, dissolved metal ions, particularly transition metal ions like copper(II), have been observed to increase the rate of hydrolysis significantly cabidigitallibrary.org. While these studies often refer to organophosphorus compounds in general, the specific effect on this compound would depend on the exact mechanism of interaction.

Impact of Dissolved Organic Matter (e.g., Humic Acids)

Dissolved organic matter (DOM), including humic acids (HA), can exert complex and sometimes dual effects on the abiotic degradation of methyl parathion. In the context of methyl parathion degradation by α-MnO2, humic acid (HA-Na) has been observed to improve the hydrolysis rate but simultaneously deteriorate the oxidation rate of methyl parathion nih.gov. This indicates a nuanced role where DOM can facilitate certain degradation pathways while inhibiting others. Natural organic matter (NOM) has also been shown to mediate the degradation of methyl parathion in aqueous solutions containing hydrogen sulfide (B99878), with observed pseudo-first-order reaction rate constants being proportional to NOM concentrations researchgate.net. The presence of NOM can significantly enhance the removal of methyl parathion in anoxic sulfur-containing systems compared to systems with sulfide or NOM alone nih.gov.

Biotic Degradation Pathways

Biotic degradation, primarily through microbial activity, is a major pathway for the breakdown of organophosphorus pesticides in the environment. While much research focuses on the biotic degradation of methyl parathion, this compound can be an intermediate or a direct target for microbial transformation. Methyl parathion, for instance, breaks down rapidly in the environment primarily through photolysis and biodegradation by microorganisms in sediment and water mdpi.com. Microorganisms in soil, sediment, and water can degrade methyl parathion into dimethyl thiophosphoric acid and p-nitrophenol through hydrolysis scienceasia.org.

Although this compound is a key metabolite and more potent than methyl parathion, specific detailed biotic degradation pathways focusing solely on this compound are less extensively documented compared to its parent compound. However, as an organophosphate, it is susceptible to enzymatic hydrolysis by various microbial enzymes, such as organophosphate hydrolases or phosphatases, which can cleave the ester bonds, leading to less toxic products like p-nitrophenol and phosphate who.intbeilstein-journals.org. The complete decomposition of methyl parathion into innocuous compounds can be achieved by planktonic and attached microorganisms, and its metabolite p-nitrophenol can be further metabolized by algae who.int.

Environmental Partitioning and Mobility Studies

Transport Dynamics in Soil and Sediment Matrices

Information regarding the specific transport dynamics of this compound within soil and sediment matrices is less comprehensively documented than for its precursor, methyl parathion. This compound can be formed in soil as a degradation product of methyl parathion labsolu.ca. However, the precise extent to which this compound is generated through aerobic soil metabolism remains unclear labsolu.ca. Furthermore, the reliability of analyses for this compound in field dissipation studies has been questioned due to issues related to storage stability labsolu.ca.

Atmospheric Dispersion and Atmospheric Degradation Pathways

Detailed information concerning the direct atmospheric dispersion and specific degradation pathways for this compound itself is not extensively provided. While organophosphates typically undergo atmospheric degradation via reactions with hydroxyl radicals and direct photolysis, specific half-lives or comprehensive reaction mechanisms for the atmospheric degradation of this compound are not explicitly outlined in the available data.

Aquatic Mobility and Fate in Water Systems

In aquatic environments, this compound undergoes significant degradation primarily through hydrolysis and photolysis. Its chemical hydrolysis proceeds at a notably faster rate than that of methyl parathion. This enhanced reactivity is attributed to the presence of oxygen in the oxon structure, which increases the susceptibility of the phosphorus atom to nucleophilic attack by hydroxide ions. For example, at pH 8.5 and 37.5 °C, approximately 35% of this compound was hydrolyzed within 16 hours, a rate considerably higher than the approximately 5% hydrolysis observed for methyl parathion under similar conditions.

The specific products of this compound's hydrolytic degradation are influenced by the pH of the aquatic system. At pH values greater than 10, dimethyl phosphate (PubChem CID: 607) is the exclusive degradation product. Conversely, at pH values equal to or less than 9, methyl 4-nitrophenyl phosphate (PubChem CID: 190307) becomes the predominant hydrolysis product. Generally, the hydrolysis products, which also include p-nitrophenol (PubChem CID: 980), are considered less toxic than the parent compound.

While hydrolysis is a primary degradation route, the inherent stability of this compound can vary depending on environmental conditions. Under non-catalytic conditions at pH 9 and 50 °C, this compound has been reported to exhibit half-lives exceeding two months nih.gov. This contrasts with the faster hydrolysis rates observed under more alkaline conditions or in the presence of specific catalysts, underscoring the critical influence of environmental parameters on its persistence in water.

Photolysis also contributes to the aquatic fate of this compound. It is identified as a major phototransformation product when methyl parathion is irradiated in both water and ice samples. Furthermore, this compound itself undergoes further photodegradation in ice, suggesting that photochemical processes can act as an important environmental sink for this compound in cold environments. Direct data concerning other aquatic mobility parameters, such as volatilization rates from water or specific adsorption to aquatic sediments for this compound, are not explicitly provided in the available scientific literature, with most related information pertaining to methyl parathion.

Biochemical and Molecular Interactions of Methyl Paraoxon

Interactions with Other Biologically Relevant Enzymes

Paraoxonase (PON) Family Hydrolytic Activity (PON1, PON2)

The paraoxonase (PON) family of enzymes, which includes PON1, PON2, and PON3, plays a significant role in the detoxification of various organophosphates through hydrolysis mdpi.comsemanticscholar.org. PON1 is a key calcium-dependent enzyme known for its ability to hydrolyze and inactivate active metabolites of several organophosphate insecticides, including paraoxon (B1678428) and methyl paraoxon semanticscholar.orgnih.govresearchgate.netnih.gov. Studies have shown that PON1 can hydrolyze both paraoxon (the ethyl analog) and this compound, although the rate of paraoxon hydrolysis by PON1 is generally greater than that of this compound researchgate.net. The presence of PON1 polymorphisms can lead to variations in enzyme levels and catalytic efficiency, influencing individual susceptibility to organophosphate exposure nih.govnih.gov.

Organophosphorus Hydrolase (OPH) Catalytic Mechanisms

Organophosphorus hydrolases (OPH) are a diverse group of enzymes that have convergently evolved to hydrolyze man-made organophosphates nih.govresearchgate.net. Methyl parathion (B1678463) hydrolase (MPH), a member of the metallo-β-lactamase superfamily, is a well-studied OPH that catalyzes the degradation of a wide array of organophosphates, including methyl parathion and its oxon derivative, this compound nih.govresearchgate.netbiotechrep.ir. MPH is a zinc(II)-containing enzyme, and its active site typically contains two divalent metal ions (e.g., Zn²⁺, Co²⁺, Cd²⁺, Ni²⁺, or Mn²⁺), which are crucial for its catalytic activity biotechrep.ir.

The catalytic mechanism of OPHs, such as MPH, involves the activation of the substrate's phosphorus center through direct interaction with a divalent metal ion in the active site biotechrep.irnih.gov. For paraoxon hydrolysis by MPH, two primary catalytic mechanisms have been proposed. One mechanism involves a μ-bridging hydroxide (B78521) ion acting as a nucleophile, which may or may not be deprotonated by a specific aspartate residue (D151) nih.gov. This mechanism is analogous to that observed in bacterial phosphotriesterase (PTE) nih.gov. The active site of OPH is characterized by six amino acid residues, typically including four histidines, one aspartic acid, and one lysine (B10760008), which contribute to the enzyme's catalytic function biotechrep.ir. The P=O bond of the paraoxon substrate is activated by a coordinate bond with a zinc ion (Znβ²⁺), forming a transient complex with a binding hydroxyl ion. The subsequent nucleophilic attack at the phosphoric center is facilitated by proton transfer to a lysine residue, leading to the departure of the leaving group biotechrep.ir.

Mechanisms of Non-Cholinergic Enzymatic Interactions

While the primary toxic mechanism of this compound and other organophosphates involves the irreversible inhibition of acetylcholinesterase, a cholinergic enzyme, information on direct non-cholinergic enzymatic interactions is less extensively detailed in the provided search results beyond the hydrolytic activities of PON and OPH. The modulation of neurotransmitter systems, such as dopamine (B1211576), glutamate (B1630785), and nitric oxide, discussed in the subsequent section, primarily involves effects on neurotransmitter release or receptor activity rather than direct enzymatic inhibition or activation of non-cholinergic enzymes by this compound itself. However, some studies indicate that organophosphate intoxication, including by paraoxon, can alter the uptake and levels of neurotransmitters like GABA in the brain core.ac.uk. This modulation of uptake systems, which often involve specific transporter proteins, could be considered a form of enzymatic interaction, although the direct enzymatic target beyond the primary cholinesterase inhibition is not explicitly specified as a distinct non-cholinergic enzyme in the context of this compound's direct interaction.

Molecular Mechanisms of Neurotransmitter System Modulation

Organophosphates, including paraoxon, have been shown to modulate various neurotransmitter systems beyond their classical cholinergic effects. Research, primarily conducted with paraoxon (diethyl p-nitrophenyl phosphate), provides insights into these molecular mechanisms, which are likely to be analogous for this compound due to their structural and functional similarities as organophosphate oxons.

Paraoxon-Induced Dopamine Release Pathways

Studies in conscious, freely moving rats have demonstrated that intrastriatal administration of paraoxon significantly increases extracellular dopamine levels researchgate.net. For instance, a 5 mM concentration of paraoxon resulted in an increase of dopamine to 1066% ± 120% relative to basal levels researchgate.net. The co-administration of paraoxon with potassium chloride (KCl), a depolarizing agent, led to a substantial increase in extracellular dopamine (1957% ± 445%), which was significantly higher than the effects observed with either compound administered individually (1104% ± 220% for paraoxon alone) researchgate.net.

The interaction with dopamine reuptake mechanisms also influences paraoxon's effects. Co-infusion of paraoxon with nomifensine, a dopamine reuptake inhibitor, resulted in a combined increase in striatal dopamine levels to 2429% ± 417%, an increase approximately 230% higher than that observed with paraoxon administration alone researchgate.net. This suggests that paraoxon's effect on dopamine release is not solely dependent on inhibiting reuptake but involves other mechanisms that are amplified when reuptake is blocked.

| Treatment | Extracellular Dopamine Levels (% of Basal ± SEM) | Notes |

|---|---|---|

| Paraoxon (5 mM) | 1066 ± 120% | Relative to basal levels |

| Paraoxon (5 mM) + TTX (20 μM) | Reduced by 73% | Compared to paraoxon alone |

| Paraoxon (5 mM) + Reserpine (10 mg/kg) | Reduced by 81% | Compared to paraoxon alone |

| Paraoxon (5 mM) + Ca²⁺-free/EDTA medium | Reduced by 70% | Compared to paraoxon alone |

| Nomifensine (50 μM) | 1435 ± 387% | Relative to basal levels |

| Nomifensine (50 μM) + Paraoxon (5 mM) | 2429 ± 417% | ~230% higher than paraoxon alone |

| KCl + Paraoxon | 1957 ± 445% | Significantly higher than POX or KCl alone |

| Paraoxon + AP-5 (650 μM) | Reduced by 49.1% | Compared to paraoxon alone |

| Paraoxon + L-NAME (100 μM) | Reduced by 53.7% | Compared to paraoxon alone |

Role of Vesicular, Ca²⁺-Dependent, and Depolarization-Dependent Mechanisms

The mechanism by which paraoxon induces dopamine release is complex and involves several key cellular processes researchgate.net. Research indicates that paraoxon-induced dopamine release is dependent on vesicular, Ca²⁺-dependent, and depolarization-dependent mechanisms researchgate.net.

Vesicular Dependence: Pretreatment with reserpine, a compound known to deplete vesicular monoamine stores, significantly decreased paraoxon-induced dopamine levels by 81% compared to the effect of paraoxon alone researchgate.net. This suggests that the release of dopamine by paraoxon largely relies on the integrity of vesicular storage and release pathways.

Ca²⁺-Dependence: The presence of extracellular calcium is crucial for paraoxon's effect. Administration of paraoxon in a Ca²⁺-free/EDTA medium reduced dopamine levels by 70% compared to paraoxon alone, highlighting the calcium-dependent nature of this release researchgate.net.

Depolarization-Dependence: The involvement of depolarization is evidenced by the reduction of paraoxon-induced dopamine levels by 73% when animals were pretreated with tetrodotoxin (B1210768) (TTX), a voltage-ggated sodium channel blocker researchgate.net. Furthermore, the synergistic effect of co-infusing KCl (a depolarizing agent) with paraoxon on dopamine release further supports a depolarization-dependent mechanism researchgate.net. Notably, this paraoxon-induced dopamine release appears to be independent of the dopamine transporter researchgate.net.

Involvement of Glutamatergic and Nitrergic Neurotransmitter Systems

The modulation of dopamine release by paraoxon is also mediated by interactions with the glutamatergic and nitrergic neurotransmitter systems researchgate.net.

Glutamatergic System: The glutamatergic system plays a significant role in modulating paraoxon-induced dopamine release. Pretreatment with AP-5 (650 μM), a competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, reduced the effect of paraoxon on extracellular dopamine levels by 49.1% researchgate.net. This suggests that NMDA receptor activation is involved in the paraoxon-induced dopamine overflow. Other studies also indicate that compounds increasing dopamine release can concurrently increase glutamate levels and activate NMDA receptors, further promoting dopamine release nih.gov.

Nitrergic System: The nitrergic system, involving nitric oxide (NO) as a signaling molecule, also contributes to the paraoxon-induced dopamine release. Pretreatment with L-NAME (100 μM), a nitric oxide synthase inhibitor, reduced the effect of paraoxon on extracellular dopamine levels by 53.7% researchgate.net. This indicates that nitric oxide production is a mediator in the pathways leading to increased dopamine release following paraoxon exposure.

These findings collectively suggest that this compound, similar to its ethyl analog, influences dopamine homeostasis not only through direct interactions but also indirectly by modulating the activity of glutamatergic and nitrergic pathways, which in turn affect dopamine release via vesicular, calcium-dependent, and depolarization-dependent mechanisms.

Analytical Chemistry and Detection Methodologies for Methyl Paraoxon

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of methyl paraoxon (B1678428), providing robust and reliable separation and quantification from complex matrices. Gas chromatography and high-performance liquid chromatography are the most predominantly employed techniques.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like methyl paraoxon. inchem.org The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus-containing compounds, making it exceptionally well-suited for detecting organophosphates like this compound. nih.govresearchgate.net This detector offers high sensitivity, with detection limits often in the low to sub-parts-per-billion (ppb) range. nih.gov It is a recommended method for analyzing low levels of this compound in various samples, including milk and biological tissues. nih.govoup.com

Electron Capture Detector (ECD): The ECD is sensitive to compounds with electrophilic functional groups, such as the nitro group in this compound. It is a widely used detector for pesticide residue analysis. wjpls.org

Flame Ionization Detector (FID): While being a universal detector for organic compounds, the FID can be used for the analysis of this compound, particularly at higher concentrations. nih.gov For increased specificity, it is often used in conjunction with other detectors. nih.gov

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic detector, is highly selective for both nitrogen and phosphorus-containing compounds. researchgate.net This makes it a powerful tool for the analysis of this compound, offering enhanced selectivity over the FID. researchgate.net

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides the highest level of selectivity and confirmation of the analyte's identity. thermofisher.comproquest.com GC-MS can be operated in various modes, such as full scan or selected ion monitoring (SIM), to achieve very low detection limits. thermofisher.com Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and is particularly useful for complex matrices. thermofisher.com

| Detector | Principle of Detection | Selectivity | Common Applications |

|---|---|---|---|

| Flame Photometric Detector (FPD) | Chemiluminescence of phosphorus compounds in a hydrogen-rich flame | High for phosphorus | Trace residue analysis in food and environmental samples nih.govoup.com |

| Electron Capture Detector (ECD) | Electron capture by electronegative compounds | High for halogenated and nitro compounds | Pesticide residue analysis wjpls.org |

| Flame Ionization Detector (FID) | Ionization of organic compounds in a hydrogen flame | General for organic compounds | Analysis of higher concentration samples nih.gov |

| Nitrogen-Phosphorus Detector (NPD) | Surface ionization of nitrogen and phosphorus compounds on a heated alkali bead | High for nitrogen and phosphorus | Pesticide analysis requiring high selectivity researchgate.net |

| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules and their fragments | Very high, provides structural information | Confirmatory analysis and complex matrix samples thermofisher.comproquest.com |

For compounds that may be thermally labile or require analysis without derivatization, high-performance liquid chromatography (HPLC) is a valuable alternative to GC. inchem.org

HPLC with UV Detection: this compound possesses a chromophore (the p-nitrophenyl group) that allows for its detection using a UV-Vis detector. nih.gov A reversed-phase C18 column is commonly used for separation. nih.gov This method can achieve detection limits in the nanogram per milliliter (ng/mL) range. nih.gov

HPLC with Mass Spectrometry Detection (LC-MS): The coupling of HPLC with mass spectrometry offers superior sensitivity and selectivity compared to UV detection. This technique is particularly advantageous for the analysis of this compound in complex biological and environmental samples.

| Detection Method | Principle | Advantages | Reported Detection Limit |

|---|---|---|---|

| UV Detection | Absorbance of UV light by the analyte | Robust, relatively low cost | Down to 5 ng/mL in plasma nih.gov |

| Mass Spectrometry (MS) | Ionization of the analyte and separation based on mass-to-charge ratio | High sensitivity and selectivity, structural confirmation | Not explicitly stated, but generally very low |

Biosensor Development and Applications for Rapid Detection

Biosensors represent a rapidly evolving field for the detection of pesticides like this compound. They offer the potential for rapid, on-site, and cost-effective analysis. wjpls.org

The primary mechanism of toxicity for this compound is the inhibition of cholinesterase enzymes, a principle that is effectively harnessed in enzyme-based biosensors. nih.gov These biosensors typically measure the decrease in enzyme activity in the presence of the pesticide.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Biosensors: These are the most common types of enzyme-based biosensors for organophosphate detection. nih.gov The enzyme is immobilized on a transducer, and its activity is monitored. In the presence of this compound, the enzyme is inhibited, leading to a measurable change in the signal. Various studies have demonstrated the use of AChE-based biosensors for the detection of this compound with low detection limits. researchgate.netnih.gov

Electrochemical biosensors for this compound detection often utilize the principle of cholinesterase inhibition. ifoodmm.cn The enzymatic reaction produces an electroactive species, and the current generated is measured. Inhibition by this compound results in a decrease in the current. Another approach involves the direct electrochemical detection of p-nitrophenol, a hydrolysis product of this compound. nih.govresearchgate.net These sensors can achieve very low detection limits, in the nanomolar (nM) to micromolar (µM) range. nih.govresearchgate.net For instance, an electrochemical sensor based on a bifunctional cerium oxide nanozyme demonstrated a linear range of 0.1 to 100 μmol/L for methyl-paraoxon with a detection limit of 0.06 μmol/L. nih.govresearchgate.net

Fluorescent and optical biosensors offer high sensitivity and are based on various principles. One common approach involves the use of fluorescent probes that are quenched or enhanced in the presence of this compound or its hydrolysis products. nih.gov For example, a fluorescent sensor for methyl parathion (B1678463) has been developed based on L-tyrosine methyl ester functionalized carbon dots and a tyrosinase system. nih.gov Another type of optical biosensor utilizes the colorimetric detection of p-nitrophenol, which is yellow, produced from the enzymatic hydrolysis of this compound by enzymes like methyl parathion hydrolase. nih.gov These biosensors can provide a visual or spectrophotometric signal for detection. nih.govnih.gov

| Biosensor Type | Bioreceptor | Detection Principle | Reported Performance |

|---|---|---|---|

| Enzyme-Based (Amperometric) | Acetylcholinesterase (AChE) | Inhibition of enzyme activity, measuring electrochemical signal | Detection limit of 2x10⁻¹¹ M researchgate.net |

| Electrochemical | Bifunctional cerium oxide nanozyme | Degradation to p-nitrophenol and its electrochemical detection | Linear range: 0.1-100 μmol/L; Detection limit: 0.06 μmol/L nih.govresearchgate.net |

| Fluorescent | L-tyrosine methyl ester functionalized carbon dots and tyrosinase | Inhibition of tyrosinase activity leading to a change in fluorescence | Sensitive detection of methyl parathion nih.gov |

| Optical | Methyl Parathion Hydrolase (MPH) | Optical measurement of p-nitrophenol produced from hydrolysis | Detection limit of 4 μM nih.gov |

Nanomaterial-Enhanced Detection Systems and Dual-Mode Sensing

The integration of nanomaterials into detection systems has significantly enhanced the sensitivity and selectivity of this compound analysis. These materials offer unique properties such as high surface-area-to-volume ratios, excellent conductivity, and novel optical characteristics, which are harnessed to create advanced sensors.

A notable advancement is the development of nanozymes, which are nanomaterials with enzyme-like characteristics. For instance, a bifunctional cerium oxide (CeO₂) nanozyme has been utilized for the electrochemical detection of this compound. nih.govresearchgate.net This nanozyme exhibits phosphatase-mimicking activity, catalyzing the degradation of this compound into p-nitrophenol, which is then detected electrochemically. The CeO₂ nanozyme also serves to amplify the analytical signal, leading to a wide linear range and a low detection limit. nih.govresearchgate.net Similarly, nanoenzymes composed of titanium dioxide nanoparticles (TiO₂NP) combined with amino acids have been shown to effectively hydrolyze organophosphates like this compound, forming the basis of electrochemical biosensors. mdpi.com

Dual-mode sensing platforms have emerged to improve the reliability of detection by providing two distinct signals, thereby minimizing false-positive results. researchgate.net A carbon-based fluorescent nanocomposite has been engineered for the simultaneous dual-mode detection of this compound and nickel ions. nih.govresearchgate.net This system provides a ratiometric fluorescent signal and a nanozyme-based response, with detection limits for this compound in the micromolar range. nih.govresearchgate.net Another approach involves graphene quantum dots (GQDs) and silver nanoparticles (AgNPs), which function as a dual-signal nanoprobe offering both fluorescence and UV-vis spectrophotometric analysis. nih.gov The presence of organophosphates inhibits the activity of acetylcholinesterase, which in turn keeps the GQD fluorescence quenched by the AgNPs, allowing for highly sensitive detection. nih.gov

| Nanomaterial/System | Detection Principle | Sensing Mode(s) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Cerium Oxide (CeO₂) Nanozyme | Electrochemical detection of p-nitrophenol after nanozyme-catalyzed hydrolysis | Electrochemical | 0.06 µmol/L | nih.govresearchgate.net |

| Carbon-Based Fluorescent Nanocomposite | Ratiometric fluorescence and nanozyme activity | Dual-Mode (Fluorescence, Colorimetric) | 1.25 µM | nih.govresearchgate.net |

| Graphene Quantum Dots (GQDs) / Silver Nanoparticles (AgNPs) | Acetylcholinesterase inhibition leading to fluorescence quenching | Dual-Mode (Fluorescence, UV-vis) | 0.017 µg/L | nih.gov |

| Titanium Dioxide (TiO₂) / Amino Acids Nanoenzyme | Nanoenzymatic hydrolysis of the organophosphate | Electrochemical | 220 to 260 nM | mdpi.com |

Spectroscopic and Advanced Techniques for Characterization

Spectroscopic methods are indispensable for the structural confirmation of this compound and the elucidation of its metabolites and transformation products. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Raman Spectroscopy provide detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) for Metabolite Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including the metabolites of this compound. unl.edunih.gov By analyzing the chemical shifts, coupling constants, and signal integrals in an NMR spectrum, detailed information about a molecule's structure and the connectivity of its atoms can be determined. nih.gov

In the context of this compound, NMR is particularly useful for studying its degradation and biotransformation pathways. For example, ¹H NMR and ³¹P NMR have been used to track the hydrolytic degradation of the parent compound, methyl parathion. beilstein-journals.org These studies confirm the transformation of the P=S bond in methyl parathion to a P=O bond, forming this compound, and the subsequent hydrolysis to produce p-nitrophenol as a major product. beilstein-journals.org Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can further resolve complex structures by revealing proton-proton and proton-carbon correlations, which is essential when identifying unknown metabolites in complex biological samples. core.ac.uknih.gov

| NMR Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR | Monitoring hydrolytic degradation | Identifies degradation products like 4-nitrophenol (B140041) | beilstein-journals.org |

| ³¹P NMR | Characterizing organophosphorus compounds | Confirms the conversion of P=S to P=O (parathion to paraoxon) | beilstein-journals.org |

| 2D NMR (COSY, HSQC, HMBC) | Complete structural elucidation of metabolites | Provides detailed atom connectivity (H-H, C-H) | core.ac.uknih.gov |

Mass Spectrometry (MS) for Transformation Product Identification

Mass Spectrometry (MS), often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a cornerstone for the identification of transformation products of this compound. nih.govnih.gov High-resolution MS, such as Time-of-Flight (TOF) MS, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds and their fragments. ual.es

Studies on the biodegradation of methyl parathion have utilized GC/MS and HPLC/ESI-TOFMS to identify a series of intermediate products. nih.gov While bacterial degradation primarily involves the reduction of the nitro group, photocatalytic degradation pathways, such as breakdown by sunlight in water and air, lead to the formation of this compound and p-nitrophenol. nih.govwjpls.org The "fragmentation-degradation" relationship is a key strategy, where the fragmentation patterns of the parent compound observed within the mass spectrometer can provide clues to the structures of potential degradation products found in samples. ual.es

| Technique | Matrix/Process | Identified Products | Reference |

|---|---|---|---|

| GC/MS | Environmental Samples | This compound | nih.gov |

| HPLC/ESI-TOFMS | Bacterial Degradation | Reduced products of methyl parathion | nih.gov |

| LC-MS/MS | Food Samples (Chenpi) | Various organophosphorus pesticides and metabolites | lcms.cz |

| Not Specified | Photocatalytic Process | This compound, 4-nitrophenol | nih.gov |

Raman Spectroscopy Approaches for Detection

Raman spectroscopy is a vibrational spectroscopy technique that provides a molecular fingerprint of a chemical, making it a valuable tool for identification and quantification. nih.gov The technique relies on the inelastic scattering of monochromatic light from a laser source. nih.gov For enhanced sensitivity, particularly for detecting trace amounts, Surface-Enhanced Raman Spectroscopy (SERS) is employed. SERS amplifies the Raman signal by orders of magnitude for molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. nih.gov

While direct Raman detection of this compound is feasible, research has often focused on its precursor, methyl parathion. Quantitative analysis of methyl parathion using Raman spectroscopy has identified characteristic peaks at 1345 cm⁻¹ (associated with the NO₂ symmetric stretching) and 1110 cm⁻¹. wjpls.org SERS-based methods, using substrates like polystyrene/silver (PS/Ag) nanoparticles, have demonstrated sensitive detection of related organophosphorus pesticides, indicating strong potential for the analysis of this compound. researchgate.net The high specificity of the Raman signal allows for identification even in complex matrices. nih.gov

| Technique | Analyte | Key Findings/Characteristic Peaks | Reference |

|---|---|---|---|

| Raman Spectroscopy | Methyl Parathion | Characteristic peaks at 1345 cm⁻¹ and 1110 cm⁻¹ used for quantitative analysis. | wjpls.org |

| Surface-Enhanced Raman Spectroscopy (SERS) | Ethyl Paraoxon & Methyl Parathion | Demonstrated sensitive detection using dynamic SERS on PS/Ag nanoparticle substrates. | researchgate.net |

Ecotoxicological Mechanisms in Non Human Organisms

Cholinesterase Inhibition in Aquatic Species (e.g., Fish)

Cholinesterase inhibition is a well-documented mechanism of toxicity for methyl paraoxon (B1678428) in aquatic environments, particularly affecting fish. This inhibition disrupts normal neurotransmission, leading to severe physiological impairments.

The sensitivity of brain acetylcholinesterase (AChE) to methyl paraoxon varies among different fish species. Studies on Brazilian fish species, including Mugil liza (mullet), Genidens genidens (catfish), and Lagocephalus laevigatus (puffer fish), revealed distinct sensitivities. Catfish (G. genidens) exhibited the highest sensitivity among the evaluated fish species, with an IC50 of 1031.20 nM ± 63.17. In contrast, M. liza and L. laevigatus showed lower sensitivities, with IC50 values of 2878.83 ± 421.94 nM and 2842.5 ± 144.63 nM, respectively. The greater affinity of catfish AChE for this compound, indicated by a lower dissociation constant (Kd = 20.3 ± 2.95 μM), explains its higher sensitivity to organophosphates semanticscholar.orgplos.org.

Comparatively, hen (Gallus domesticus) AChE demonstrated significantly higher sensitivity to this compound, with a ki of 900.57 ± 65.3 mM-1min-1 and a lower Kd of 0.6 ± 0.13 μM. This suggests that fish brain AChE is generally less sensitive to this compound inhibition than AChE from terrestrial animals, potentially due to reduced access to the catalytic center of the enzyme in fish semanticscholar.orgplos.org. Research on fourteen species of Neotropical marine and freshwater fish further highlighted this variability, showing a 10-fold range in phosphorylation rate constants (kp) from 0.21 min-1 (Paralonchurus brasiliensis) to 2.1 min-1 (Dules auriga), and a 37-fold range in dissociation constants (kd) from 4 to 150 μM. The IC50 values for 30 minutes of inhibition in these species ranged from 123 nM (Prochilodus lineatus) to 3340 nM (Percophis brasiliensis) nih.gov.

Table 1: Comparative Sensitivity of Brain AChE to this compound Inhibition

| Species (Organism) | IC50 (nM) ± SEM | Dissociation Constant (Kd) (μM) |

| Genidens genidens (Catfish) | 1031.20 ± 63.17 semanticscholar.orgplos.org | 20.3 ± 2.95 semanticscholar.orgplos.org |

| Mugil liza (Mullet) | 2878.83 ± 421.94 semanticscholar.orgplos.org | - |

| Lagocephalus laevigatus (Puffer Fish) | 2842.5 ± 144.63 semanticscholar.orgplos.org | - |

| Prochilodus lineatus (Curimbatá) | 123 nih.gov | - |

| Percophis brasiliensis | 3340 nih.gov | - |

| Gallus domesticus (Hen) | - | 0.6 ± 0.13 semanticscholar.orgplos.org |

A direct correlation exists between the sensitivity of brain AChE to this compound and the acute toxic effects observed in fish. For instance, in a study involving Piaractus mesopotamicus (pacu), Leporinus macrocephalus (piavussu), and Prochilodus lineatus (curimbatá) exposed to methyl parathion (B1678463) (which metabolizes to this compound), P. lineatus experienced death within 3 to 5 hours at 92% brain AChE inhibition. In contrast, P. mesopotamicus and L. macrocephalus survived for up to 78 hours with less than 80% brain AChE inhibition, indicating their higher tolerance nih.govresearchgate.net. This difference in survival was attributed to the higher sensitivity of P. lineatus's AChE to this compound inhibition nih.gov.

Similarly, in freshwater cladocerans, a clear dose-response relationship was observed between exposure to this compound and cholinesterase (ChE) activity and survival. As the concentrations of the toxicant increased, both ChE activity and survival decreased. For Pseudosida ramosa, a 50% inhibition of ChE activity was associated with 60.9% survival, while for Daphnia magna, 50% ChE inhibition correlated with 95.4% survival. This highlights species-specific responses in the relationship between ChE inhibition and survival nih.gov.

Cellular and Subcellular Level Disruptions in Model Organisms

Beyond neurotoxicity, this compound and its parent compound, methyl parathion, induce disruptions at the cellular and subcellular levels in various model organisms.

Exposure to methyl parathion has been shown to cause significant cellular damage in the hepatic tissues of rats. Observed effects include cloudy swelling, bile stagnation, focal necrosis, atrophy, and vacuolization academicjournals.orgsrce.hr. In zebrafish, methyl parathion has been reported to affect the liver's expression of chaperones and proteins involved in regulating the cytoskeleton system, cell metabolism, signaling, electron transport, and hormone receptors srce.hr. In vitro studies using human liver carcinoma (HepG2) cells exposed to methyl parathion demonstrated a dose-dependent reduction in cell viability and a significant increase in lipid peroxidation, suggesting that oxidative stress plays a crucial role in the induced cell and tissue damage nih.gov.

Genotoxic Mechanisms in Non-Human Mammalian Somatic Cells

Methyl parathion, the precursor to this compound, has demonstrated genotoxic effects in non-human mammalian somatic cells. Both in vivo and in vitro studies have indicated its capacity to induce chromosomal abnormalities academicjournals.orgresearchgate.net. For example, single intraperitoneal doses of methyl parathion administered to Swiss albino mice led to a statistically significant increase in the frequency of micronucleated erythrocytes and DNA damage researchgate.net. While some in vitro studies on bacterial and mammalian cells have shown positive results for genotoxicity, in vivo studies have yielded equivocal results regarding its genotoxic potential cdc.govfao.org. However, methyl parathion has been reported to be mutagenic in bacteria cdc.govwho.int, and the induction of micronuclei has been observed in the bone marrow cells of rats cdc.gov.

Table 2: Summary of Genotoxic Effects of Methyl Parathion in Non-Human Mammalian Somatic Cells

| Test System | Observed Effect | Citation |

| Swiss albino mice (in vivo) | Increased micronucleated erythrocytes, DNA damage | researchgate.net |

| Mammalian somatic cells (in vitro) | Increased chromosome abnormalities | academicjournals.orgresearchgate.net |

| Rat bone marrow cells (in vivo) | Induction of micronuclei | cdc.gov |

DNA Damage Assessment (e.g., Comet Assay)

Methyl parathion, the parent compound of this compound, has been shown to cause genotoxic effects in mammalian somatic cells and increase abnormalities in chromosomal structure sigmaaldrich.comnih.gov. Studies utilizing the single cell gel electrophoresis, or Comet Assay, have demonstrated that exposure to methyl parathion can significantly increase DNA damage in human peripheral lymphocytes at concentrations of 100 and 200 µg/mL. While methyl parathion itself induces DNA damage, research indicates that this compound is less genotoxic in HepG2 cells compared to its parent compound, suggesting that the genotoxicity of these compounds may involve mechanisms independent of acetylcholinesterase inhibition. The Comet Assay is a versatile and sensitive method widely employed in ecotoxicological studies to assess DNA strand breaks in individual cells from various sentinel organisms.

Chromosomal Aberrations and Abnormalities

Methyl parathion has been associated with genotoxic effects in mammalian somatic cells, leading to an increase in chromosomal abnormalities sigmaaldrich.comnih.gov. It can cause disturbances and chromosomal aberrations. Studies have indicated that methyl parathion exhibits genotoxic capabilities, with a single exposure demonstrating definite pathology in the livers of treated rats and inducing micronuclei in bone marrow cells of rats following intraperitoneal injection. However, findings regarding chromosomal aberrations can be contradictory; for instance, negative results were observed in human lymphocytes without a metabolic activation system, while other reports indicated the presence of aberrations in human lymphocytes after exposure to methyl parathion. In in vitro settings, methyl parathion did not induce chromosomal aberrations in peripheral lymphocytes from healthy non-smoking non-alcoholics at concentrations of 0.08 and 0.16 µg/mL. Conversely, in chronic smokers and alcoholics with smoking habits, methyl parathion at 0.16 µg/mL significantly increased chromosomal aberrations, suggesting that lifestyle factors can potentiate the genotoxic effects.

Mechanisms of Biological Perturbation in Non-Target Organisms

The primary mechanism of toxicity for this compound, as with other organophosphates, involves the inhibition of acetylcholinesterase (AChE) activity wikipedia.org. This compound, being the active metabolite of methyl parathion, directly inactivates AChE by phosphorylating the enzyme's active site, leading to an accumulation of acetylcholine (B1216132) in cholinergic synapses and subsequent disruption of normal physiological functions wikipedia.org. This inhibition affects various biological systems, including the nervous and reproductive systems, and influences growth and organ development sigmaaldrich.comnih.gov.

Effects on Reproduction and Nervous Systems in Experimental Animals

Reproduction: Methyl parathion has been shown to exert significant adverse effects on the reproductive systems of experimental animals. In birds, methyl parathion application led to a decrease in healthy reproductive cells within seminiferous tubules and a notable reduction in testicle weight nih.gov. In rats, intraperitoneal administration of methyl parathion resulted in ovarian hypertrophy, a significant decrease in ovarian weight, and a reduced number of healthy follicles nih.gov. Furthermore, studies in rats demonstrated a dose-dependent increase in the number of abnormal sperm following methyl parathion exposure nih.gov. A three-generation study in rats exposed to methyl parathion in their diet revealed reduced weanling survival, decreased weanling weights, and an increased incidence of stillbirths. Single injections of methyl parathion at LD50 rates during pregnancy in rats and mice caused suppression of fetal growth, impaired bone formation, and high fetal mortality. Pregnant rats also exhibited an increased resorption rate following exposure. Additionally, methyl parathion treatment in albino rats was observed to induce irregular estrous cycles and alter the duration of proestrus and diestrus. Severe malformations of the reproductive system in rats have also been reported due to methyl parathion exposure. The reproductive system is identified as a primary target of methyl parathion toxicity, with observed effects including alterations in placental morphology, fibrosis, hemorrhage, and inhibition of DNA synthesis in seminiferous tubules.

Nervous Systems: this compound, as the active metabolite, is a potent inhibitor of acetylcholinesterase (AChE) in the nervous system and at the motor end-plate wikipedia.org. This inhibition leads to various neurological problems sigmaaldrich.comnih.gov. Electrophysiological effects in both the central and peripheral nervous systems have been observed in male rats exposed to methyl parathion. Acute exposure to methyl parathion has been linked to reduced cholinesterase levels in the brain. Clinical signs of acute oral toxicity from methyl parathion and this compound in rodents include dyspnea, twitching, clonic convulsions, salivation, chromodacryorrhea, and exophthalmos. Organophosphates, including methyl parathion, are known to cause harm to the central nervous system in animals.

Impact on Growth and Organ Weight in Model Species

Exposure to methyl parathion, and by extension its active metabolite this compound, has been shown to impact growth and organ weight in various experimental animals. A general decrease in the body weights of experimental animals and an increase in liver weight have been observed sigmaaldrich.comnih.gov. Specifically, methyl parathion has been found to cause hepatomegaly and an increase in liver weight at lower doses compared to parathion. Histopathological changes in liver tissue, such as cloudy swelling, bile stagnation, focal necrosis, atrophy, and vacuolization, have been reported in frogs exposed to sublethal doses of methyl parathion through water. In Amarillo fish, methyl parathion exposure led to significant reductions in body weight and growth rate, alongside an increased risk of deformity. While some studies indicated no significant differences in the weight, size, shape, or color of various tissues after a single topical application of methyl parathion, other research identified methyl parathion as particularly hazardous, causing definite pathology in the livers of treated rats. An increase in the heart-to-body ratio has also been noted in female rats exposed to methyl parathion. Furthermore, methyl parathion intoxication has been associated with pulmonary edema, cardiovascular lesions, acute nephrosis of the kidney, and liver lesions.

Environmental Remediation and Detoxification Strategies for Methyl Paraoxon

Bioremediation Approaches

Bioremediation leverages biological systems, primarily microorganisms and their enzymes, to break down contaminants. This approach is often favored for its environmental compatibility and potential cost-effectiveness.

Microbial Degradation Systems (e.g., Whole-Cell Cultures, Biofilters)

Microbial degradation plays a significant role in the natural dissipation of organophosphates like methyl paraoxon (B1678428) in the environment. This process is considered a reliable and inexpensive method for eliminating such compounds from both terrestrial and aquatic environments. fishersci.cacenmed.comuni.lu

Specific bacterial strains and actinomycetes have demonstrated efficacy in degrading methyl parathion (B1678463) and, by extension, its oxidation product methyl paraoxon. In contrast, fungi and yeasts have shown less capability in utilizing these compounds. fishersci.se For instance, Pseudomonas aeruginosa, isolated from pesticide-contaminated soil, can utilize methyl parathion as its sole source of phosphorus and carbon, effectively degrading up to 200 ppm of the compound. The optimal pH range for the enzymatic hydrolysis performed by Pseudomonas sp. is between 6 and 9. fishersci.se Studies indicate that immobilized cells of Pseudomonas aeruginosa are more effective in pesticide degradation compared to free cells. fishersci.se

Another notable example is Agrobacterium sp. strain Yw12, which completely degraded both methyl parathion and p-nitrophenol (PNP), utilizing methyl parathion as its sole carbon and energy source. epa.gov Advances in genetic engineering have led to the development of engineered Escherichia coli strains with enhanced capabilities for degrading pesticides such as paraoxon and p-nitrophenol, converting them into harmless metabolites. These engineered microbes can be cultivated to high densities, making them suitable for large-scale detoxification operations. fishersci.at For example, an E. coli strain designated BL-MP, engineered by introducing six synthetic genes including organophosphate acid hydrolase from Flavobacterium sp. ATCC 27551 and PNP-degrading enzymes from Pseudomonas putida, achieved complete degradation of 1 mM methyl parathion within two hours. nih.govereztech.commassbank.jp

Table 1: Examples of Microbial Degradation Systems for Organophosphates

| Microorganism / System | Target Compound | Degradation Efficiency / Rate | Key Characteristics | Source |

| Pseudomonas aeruginosa (Immobilized cells) | Methyl parathion | Up to 200 ppm degraded | Utilizes as sole P and C source, optimal pH 6-9 | fishersci.se |

| Agrobacterium sp. strain Yw12 | Methyl parathion, p-nitrophenol | Complete degradation | Uses MP as sole C and energy source | epa.gov |

| Engineered E. coli (BL-MP) | Methyl parathion | 1 mM completely degraded in 2 hours | Incorporates 6 synthetic genes for enhanced degradation | nih.govmassbank.jp |

Enzymatic Bioremediation (e.g., Purified Enzymes, Immobilized Enzyme Systems)

Enzymatic bioremediation offers an effective and environmentally friendly pathway for the removal of organophosphate pesticides. uni.lu Phosphotriesterases (PTEs) are a broad class of enzymes, found in microorganisms, animals, and plants, that catalyze the hydrolysis of organophosphates. massbank.eu Prominent examples include organophosphate hydrolase (OPH), methyl parathion hydrolase (MPH), and organophosphorus acid anhydrolase (OPAA). uni.lumassbank.eu These enzymes typically break down organophosphates by hydrolyzing phosphorus ester bonds, such as P-O and P-S bonds. fishersci.ca

Organophosphate hydrolase (OPH) isolated from Pseudomonas diminuta MG and Flavobacterium sp. ATCC 27551, when immobilized, demonstrated the ability to degrade paraoxon. fishersci.ca Methyl parathion hydrolase (MPH) from Serratia marcescens MEW06 has shown the capacity to degrade methyl parathion, this compound, and chlorpyrifos. This MPH achieved 100% biodegradation of methyl parathion, 90.4% of paraoxon, and 79.8% of dimethoate (B1670662) after five days of culturing. atamanchemicals.com

The stability and shelf life of purified enzymes can be enhanced through immobilization techniques. Recombinantly expressed and purified methyl parathion hydrolase (MPH) has been successfully encapsulated within peptide nanofibrils, leading to an increased shelf life and retention of approximately 50% activity after 132 days post-purification. ereztech.comereztech.commitoproteome.org A "one-pot" system has been developed that combines encapsulated MPH with Arthrobacter sp. 4Hβ, a bacterium capable of degrading para-nitrophenol (PNP), a toxic hydrolysis product. This combined approach resulted in non-detectable levels of PNP. ereztech.comereztech.commitoproteome.orgwikipedia.org

Fungal enzymes also contribute to this compound degradation. Concentrated enzyme extracts from fungal species such as Penicillium nalgiovense, Fusarium sp., Aspergillus niger, and Penicillium chrysogenum exhibited this compound degradation rates ranging from 38% to 80% over a 30-day period in an acidic environment. Penicillium chrysogenum demonstrated the highest degradation performance at 80%. massbank.eunih.gov Furthermore, immobilized OPH on carbon nanotube (CNT) membranes has been shown to significantly reduce this compound concentrations through in situ hydrolysis during filtration, while maintaining enzymatic activity over multiple filtration cycles. cenmed.com

Table 2: Enzymatic Degradation of this compound and Related Organophosphates

| Enzyme / System | Source Organism | Target Compound | Degradation Performance | Conditions / Notes | Source |

| OPH (Immobilized) | Pseudomonas diminuta MG, Flavobacterium sp. ATCC 27551 | Paraoxon | Degradation achieved by hydrolyzing P-O and P-S bonds | Immobilized system | fishersci.ca |

| MPH | Serratia marcescens MEW06 | Methyl parathion, Paraoxon, Dimethoate | 100% (MP), 90.4% (Paraoxon), 79.8% (Dimethoate) in 5 days | Whole-cell culture | atamanchemicals.com |

| MPH (Encapsulated) | Recombinant | Paraoxon | ~50% activity retained after 132 days | Encapsulated in peptide nanofibrils | ereztech.comereztech.commitoproteome.org |

| Enzyme extracts | Penicillium chrysogenum | This compound | 80% degradation in 30 days | Acidic environment | massbank.eunih.gov |

| OPH (Immobilized on CNT membranes) | N/A | This compound | Significant decrease in concentration | In situ hydrolysis during filtration | cenmed.com |

Protein Engineering and Genetic Modification for Enhanced Degradation

Protein engineering and genetic modification represent powerful tools for developing enhanced bioremediation strategies. Synthetic biology, in particular, enables the creation of engineered microbial strains with significantly improved capacities for contaminant degradation. massbank.jp

Genetic engineering approaches can achieve complete biodegradation of methyl parathion and related organophosphates. massbank.jp By tailoring E. coli strains for increased expression of pesticide-degrading genes through modern genetic and metabolic engineering, their ability to break down hazardous chemicals is dramatically enhanced. fishersci.at A notable example is the engineered E. coli strain BL-MP, which was developed by introducing six synthetic genes responsible for the hydrolysis of methyl parathion and 4-nitrophenol (B140041). This engineered strain demonstrated complete degradation of 1 mM methyl parathion within two hours, highlighting the potential for designing strains adapted to diverse environmental conditions or for degrading a wider range of pollutants. nih.govmassbank.jp The advancements in recombinant DNA technology have significantly expanded the capabilities of enzyme-based degradation systems, with the recombinant expression and purification of enzymes like phosphotriesterase and organophosphorus hydrolase (OPH) offering promising avenues for organophosphate decontamination. fishersci.atereztech.com

Chemical Decontamination Methods

Chemical decontamination methods offer rapid and effective strategies for breaking down this compound, often employing catalytic processes or highly reactive species.

Catalytic Hydrolysis (e.g., Metal Oxide Nanoparticles, Aminoguanidine (B1677879) Imines)

Catalytic hydrolysis is a preferred degradation pathway for organophosphates, as it typically leads to less toxic products compared to oxidation, which can sometimes yield more hazardous compounds like this compound from methyl parathion. wikipedia.orgalfa-chemistry.com

Aminoguanidine Imines: Recent research has demonstrated that specific aminoguanidine imines, namely pyridine-4-aldehyde aminoguanidine-imine (4-PAAGI) and 2,3-butanedione (B143835) aminoguanidine-imine (2,3-BDAGI), can achieve instantaneous hydrolysis of this compound, which serves as a simulant for nerve agents. nih.goveasychem.orgfishersci.atereztech.comwikidata.orgamericanelements.com These compounds are significantly faster and safer in their action than Dekon-139 (2,3-butanedione oxime, potassium salt), a conventional decontaminating agent. nih.goveasychem.orgfishersci.atereztech.comwikidata.orgamericanelements.com The hydrolytic degradation products of this compound are pH-dependent: at pH > 10, dimethyl phosphate (B84403) is the exclusive product, while at pH < 9, methyl 4-nitrophenyl phosphate (M4NP) is the major product. easychem.orgfishersci.atereztech.com Quantum Mechanics calculations indicate that the rate constants for the rate-determining steps are over 9,000 times larger for 4-PAAGI and over 600 times larger for 2,3-BDAGI compared to Dekon-139, explaining their enhanced efficacy. ereztech.com

Table 3: Catalytic Hydrolysis of this compound by Aminoguanidine Imines

| Catalyst | pH Condition | Primary Degradation Product(s) | Relative Rate Enhancement (vs. Dekon-139) | Source |

| Pyridine-4-aldehyde aminoguanidine-imine (4-PAAGI) | pH 10 | Dimethyl phosphate (at pH > 10) | >9,000 times faster | nih.goveasychem.orgfishersci.atereztech.com |

| 2,3-butanedione aminoguanidine-imine (2,3-BDAGI) | pH 10 | Dimethyl phosphate (at pH > 10) | >600 times faster | nih.goveasychem.orgfishersci.atereztech.com |

| Alkaline water / Dekon-139 | pH < 9 | Methyl 4-nitrophenyl phosphate (M4NP) | Baseline / Slower | easychem.orgfishersci.atereztech.com |

Metal Oxide Nanoparticles: Nanoparticles of various metal oxides have been investigated for their ability to degrade organophosphates. Zero-valent iron nanoparticles have been employed for the reduction and degradation of paraoxon in water. fishersci.ca Titania nanoparticulate films (TiO2) have shown photocatalytic activity in the destruction of paraoxon-ethyl in aqueous solutions. fishersci.ca Copper(I) oxide (Cu2O) nanoparticles offer an inexpensive and reliable method for the one-step hydrolytic degradation of methyl parathion. This process results in 4-nitrophenol (4-NPh) as the main product, with the P=S bond converting to P=O. The degradation efficiency of Cu2O nanoparticles is influenced by their size, with smaller nanoparticles exhibiting higher surface basicity and improved degradation. wikipedia.orgamericanelements.com Cerium oxide (CeO2) and titanium oxide (TiO2), including mixed cerium-titanium oxides (CexTi1-xO2), have been studied for this compound decomposition. Specifically, Ce0.15Ti0.85O2 demonstrated the highest decomposition of this compound, while CeO2 showed the highest reactivity when normalized to surface area.

Advanced Oxidation Processes (AOPs) for Mineralization

Advanced Oxidation Processes (AOPs) are widely recognized for their effectiveness in environmental remediation, particularly for the degradation of pesticides. These processes generate highly reactive free radicals, predominantly hydroxyl radicals (•OH), which are potent oxidizing agents. Hydroxyl radicals rapidly oxidize organic contaminants, leading to their mineralization into non-hazardous compounds such as carbon dioxide and water.

Heterogeneous photocatalysis, utilizing solid photocatalysts like titanium dioxide (TiO2) under UV irradiation, is a prominent AOP. This method can be energy self-sufficient and is considered simple, robust, and cost-effective, especially when solar energy is employed. TiO2-mediated photocatalysis has been shown to mineralize paraoxon-methyl (this compound). Studies have observed a significant increase in inorganic ion concentrations after 50 minutes of treatment, indicating successful mineralization. The photocatalytic process is particularly important as it facilitates the formation and subsequent total degradation of this compound, a metabolite that can be more toxic than its parent compound, methyl parathion.

The electro-Fenton process is another effective AOP that generates hydroxyl radicals. This method has been demonstrated to achieve complete degradation of methyl parathion and its metabolites in less than 45 minutes, leading to mineralization. While ozonation of methyl parathion can produce intermediates like paraoxon and 4-nitrophenol, the ultimate goal of AOPs is complete mineralization.

Table 4: Advanced Oxidation Processes for this compound Degradation

| Process | Catalyst / Reagents | Key Oxidizing Species | Outcome for this compound | Timeframe for Degradation/Mineralization | Source |

| Heterogeneous Photocatalysis | Immobilized TiO2 | Hydroxyl radicals (•OH) | Mineralization of paraoxon-methyl observed | Inorganic ions increased after 50 min | |

| Electro-Fenton Process | Electrochemically generated Fenton's reagent | Hydroxyl radicals (•OH) | Complete degradation and mineralization | Less than 45 minutes (for methyl parathion and metabolites) |

Integrated Remediation Systems